1,5-dimethyl-1H-pyrrole-2-carbothioamide
CAS No.: 134789-90-5
Cat. No.: VC13307652
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134789-90-5 |
|---|---|
| Molecular Formula | C7H10N2S |
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | 1,5-dimethylpyrrole-2-carbothioamide |
| Standard InChI | InChI=1S/C7H10N2S/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10) |
| Standard InChI Key | FJBWDQATHDGRDH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C)C(=S)N |
| Canonical SMILES | CC1=CC=C(N1C)C(=S)N |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 1,5-dimethyl-1H-pyrrole-2-carbothioamide is C₇H₁₀N₂S, with a molecular weight of 154.24 g/mol . The SMILES notation (CC1=CC=C(N1C)C(=S)N) and InChIKey (FJBWDQATHDGRDH-UHFFFAOYSA-N) confirm its substitution pattern: methyl groups at positions 1 and 5 of the pyrrole ring and a carbothioamide (-C(=S)NH₂) group at position 2 .
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR): While direct NMR data for this compound is scarce, analogous pyrrole derivatives exhibit characteristic signals. For example, the methyl groups typically resonate near δ 2.3–2.5 ppm, while the thioamide proton appears as a broad singlet around δ 9.2–9.3 ppm .
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Infrared (IR) Spectroscopy: The thioamide group shows a strong absorption band near 1250–1350 cm⁻¹ (C=S stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
Predicted Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 295.4 ± 42.0 °C | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Collision Cross Section | 133.1 Ų ([M+H]+ adduct) | |
| LogP (Predicted) | 1.8 |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Friedel-Crafts Acylation: Pyrrole-2-carbaldehyde undergoes acylation with trichloroacetyl chloride to form a trichloroacetylpyrrole intermediate .
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Thioamidation: The intermediate reacts with ammonium thiocyanate (NH₄SCN) in the presence of pyridine and triethylamine, yielding 1,5-dimethyl-1H-pyrrole-2-carbothioamide with an 81% isolated yield.
Scalability and Optimization
Gram-scale production is feasible using crystallization from dichloromethane, avoiding chromatographic purification . Modifications to the reaction conditions (e.g., temperature, solvent) have been explored to enhance yield and purity .
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is a promising candidate for:
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Antibacterial Agents: Addressing multidrug-resistant pathogens like MRSA .
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Antitubercular Drugs: Overcoming resistance in M. tuberculosis .
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Anti-Inflammatory Compounds: Pyrrole-2,5-dione derivatives show COX-2 inhibition .
Pharmacokinetic Profiling
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